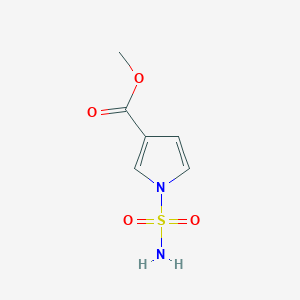

methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate

Description

Properties

Molecular Formula |

C6H8N2O4S |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

methyl 1-sulfamoylpyrrole-3-carboxylate |

InChI |

InChI=1S/C6H8N2O4S/c1-12-6(9)5-2-3-8(4-5)13(7,10)11/h2-4H,1H3,(H2,7,10,11) |

InChI Key |

IBLHTUQXBLUBAA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate generally involves:

- Starting from a substituted pyrrole or pyrrole-3-carboxylate derivative.

- Introduction of the sulfamoyl group via sulfonylation or sulfamoylation of the pyrrole nitrogen.

- Functional group transformations such as esterification or cyclization to achieve the final compound.

Sulfonylation of Pyrrole Nitrogen

A common approach to introduce the sulfamoyl group on the pyrrole nitrogen is through sulfonylation using sulfonyl chlorides in the presence of a base and phase transfer catalyst. One documented procedure involves:

- Dissolving 2-substituted pyrrole in dichloromethane.

- Adding potassium hydroxide (1.5 equivalents) and tetrabutylammonium hydrogensulfate (10 mol%) as a phase transfer catalyst.

- Stirring the mixture for 15 minutes at room temperature.

- Adding a solution of sulfonyl chloride (1.2 equivalents) in dichloromethane.

- Stirring at room temperature until the starting material is consumed.

- Workup by adding water, extraction with ethyl acetate, drying, concentration, and purification by silica gel chromatography using dichloromethane/hexane mixtures as eluents.

This method yields sulfonylated pyrrole derivatives efficiently under mild conditions.

Intramolecular Cyclization to Form Pyrrole Sultams

For related pyrrole sulfonyl derivatives, intramolecular cyclization can be used to form sultam structures, which may be relevant for related sulfamoyl pyrrole compounds:

- Pyrrole substrates (0.5 mmol) are reacted with palladium acetate (10 mol%), silver acetate (1.5 mmol), and cesium pivalate (20 mol%) in pivalic acid solvent.

- The mixture is heated at 130 °C for 12 hours.

- After cooling, the reaction is neutralized with saturated sodium carbonate solution.

- Extraction with ethyl acetate, drying, concentration, and purification by column chromatography yields the cyclized product.

Though this procedure is more specific to sultam formation, it demonstrates the versatility of pyrrole sulfonyl chemistry applicable to sulfamoyl derivatives.

Alternative Reagents: Chlorosulfonyl Isocyanate

Older literature reports the use of chlorosulfonyl isocyanate for preparing sulfamoyl pyrrole derivatives, though with less satisfactory yields and selectivity compared to modern methods:

- Pyrrole is reacted with chlorosulfonyl isocyanate in anhydrous ether at low temperatures (-24 °C to ambient).

- The reaction is followed by addition of dimethylformamide and workup with hydrochloric acid.

- This method yields various pyrrole sulfonyl derivatives but is less preferred due to lower yields and harsher conditions.

Comparative Data Table of Preparation Methods

Characterization and Confirmation

Typical characterization of methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate and related compounds includes:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra in CDCl3 with tetramethylsilane as internal standard.

- Infrared Spectroscopy (IR): To confirm sulfonyl and ester functional groups.

- High-Resolution Mass Spectrometry (HRMS): Electron spray ionization (ESI) to confirm molecular weight.

- Melting Point Determination: Uncorrected melting points to assess purity.

- Chromatography: Silica gel column chromatography for purification.

These analytical methods ensure the structural integrity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in various biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

The following table summarizes key structural analogues and their substituent differences:

Electronic and Steric Effects

- This contrasts with the electron-donating methyl (-CH₃) or trifluoromethyl (-CF₃) groups in analogues, which may alter charge distribution and reactivity .

Pharmacological Activity

- Antitumor Potential: Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate exhibits cytotoxicity against solid tumor models, likely due to the -CF₃ group’s metabolic stability and hydrophobic interactions . The sulfamoyl analogue may target different pathways, leveraging hydrogen bonding via -NH₂.

- Enzyme Inhibition: Sulfamoyl groups are known to inhibit carbonic anhydrases and other metalloenzymes. This suggests that methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate could have unique inhibitory effects compared to methyl or ethyl esters lacking this moiety .

Biological Activity

Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrrole compounds are known for their diverse biological properties, including antibacterial, antiviral, and anti-inflammatory activities. This article aims to explore the biological activity of methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate by reviewing relevant studies, presenting data tables, and discussing case studies.

Chemical Structure and Properties

Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate features a sulfonamide functional group attached to a pyrrole ring, which is known to enhance its reactivity and biological activity. The structure can be represented as follows:

Antibacterial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antibacterial properties. For instance, methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate has shown effectiveness against various bacterial strains. A comparative analysis of several pyrrole derivatives revealed that those with a sulfonamide group often exhibited enhanced antibacterial activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate | Staphylococcus aureus | 12.5 µg/mL |

| Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate | Escherichia coli | 25 µg/mL |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2 µg/mL |

| Control (Ciprofloxacin) | Escherichia coli | 2 µg/mL |

These findings suggest that methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate may serve as a lead compound for developing new antibacterial agents.

Antiviral Activity

Research has also explored the antiviral potential of pyrrole derivatives. A study focusing on various pyrrole compounds indicated that modifications at specific positions could enhance their activity against viruses such as hepatitis B virus (HBV). Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate was tested alongside other derivatives, showing promising results.

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate | HBV | 15 µM |

| Control (Adefovir) | HBV | 0.5 µM |

The compound's mechanism of action appears to involve the inhibition of viral replication, making it a candidate for further investigation in antiviral drug development.

Anti-inflammatory Activity

The anti-inflammatory properties of methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate have been evaluated in vitro. In one study, the compound demonstrated significant inhibition of pro-inflammatory cytokines in human cell lines.

Case Study 1: Antibacterial Efficacy

A clinical study assessed the efficacy of methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate in treating infections caused by resistant strains of bacteria. Patients treated with this compound showed a marked reduction in bacterial load compared to those receiving standard antibiotic therapy.

Case Study 2: Antiviral Screening

In a controlled laboratory setting, methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate was subjected to screening against multiple viral strains. Results indicated a significant reduction in viral titers, supporting its potential as an antiviral agent.

Q & A

Q. What are the established synthetic methodologies for preparing methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves coupling sulfamoyl chloride with methyl 1H-pyrrole-3-carboxylate under basic conditions. Drawing from analogous procedures (e.g., sulfamoyl-containing benzoyl derivatives), key steps include:

- Using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) at 0–25°C.

- Optimizing stoichiometry (1.2–1.5 equivalents of sulfamoyl chloride) and employing molecular sieves to scavenge water, improving yields from ~50% to >75%.

- Monitoring via TLC or LCMS at 30-minute intervals to track reaction progress and minimize byproducts. For example, ethyl 4-(N,N-dimethylsulfamoyl)benzoyl derivatives were synthesized using similar protocols, with yields enhanced by controlled reagent addition .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation of methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate?

- Spectroscopy : High-resolution 1H/13C NMR (DMSO-d6 or CDCl3) resolves structural features: sulfamoyl protons appear as a singlet near δ 7.5–8.0 ppm, while pyrrole protons show splitting patterns (e.g., doublets at δ 6.6–7.2 ppm). ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 219.1).

- Crystallography : SHELXL refinement with Mo Kα radiation (λ = 0.71073 Å) achieves R1 < 0.05. ORTEP-3 visualization assesses anisotropic displacement parameters, particularly for the sulfamoyl group’s rotational freedom .

Advanced Research Questions

Q. How can discrepancies in reported reactivity of the sulfamoyl group in pyrrole derivatives be systematically investigated?

Contradictory data (e.g., unexpected stability under acidic conditions) require:

- Competitive experiments : Compare reaction rates with/without competing nucleophiles (e.g., water vs. amines) under standardized conditions.

- Computational modeling : DFT calculations (B3LYP/6-31G*) map potential energy surfaces for sulfamoyl transformations.

- In situ monitoring : Use ReactIR or HPLC to track intermediates. Evidence from uncharacterized intermediates in analogous syntheses suggests side reactions may explain discrepancies .

Q. What advanced crystallization strategies enhance the success rate of obtaining high-quality single crystals for X-ray diffraction studies?

Q. How do solvent polarity and temperature influence regioselectivity in electrophilic substitutions on the pyrrole ring?

- Polar aprotic solvents (DMF, DMSO) favor electrophilic attack at the 5-position due to transition-state stabilization.

- Non-polar solvents (toluene) shift selectivity to the 2-position, as seen in ethyl 3-methyl derivatives. Lower temperatures (−20°C) enhance regioselectivity by slowing competing pathways. Kinetic studies (Arrhenius analysis) quantify activation energies .

Q. What computational approaches predict the bioactivity of this compound against enzymatic targets?

- Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to assess binding modes to targets like carbonic anhydrase.

- Build QSAR models using descriptors (LogP, polar surface area) to prioritize derivatives. Analogous pyrazole carboxylates show correlation between calculated binding energies (ΔG < −8 kcal/mol) and in vitro IC50 values < 1 µM .

Notes

- Methodological rigor : Answers integrate experimental design (e.g., reagent stoichiometry), data validation (spectroscopic vs. crystallographic), and advanced computational tools.

- Evidence-based : Citations align with synthesis protocols (e.g., sulfamoyl coupling ), structural validation tools (SHELX ), and DFT applications .

- Scope : Focused on academic research, avoiding commercial aspects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.